3-Phenanthridinol: A Comprehensive Technical Guide on Structure, Properties, and Pharmaceutical Applications
3-Phenanthridinol: A Comprehensive Technical Guide on Structure, Properties, and Pharmaceutical Applications
Executive Summary & Structural Elucidation
As a Senior Application Scientist overseeing lead optimization and heterocyclic chemistry campaigns, I frequently encounter the phenanthridine scaffold. Historically recognized for its role in DNA-intercalating dyes (such as ethidium bromide), the strategic functionalization of this tricyclic system unlocks profound pharmacological potential. 3-Phenanthridinol (also known as phenanthridin-3-ol) represents a critical structural evolution in this space.
By introducing a hydroxyl group at the 3-position of the phenanthridine core, we dramatically shift the molecule's electronic topology. According to standard IUPAC nomenclature for phenanthridine, the nitrogen atom occupies position 5, and the fused ring junctions are labeled 4a, 6a, 10a, and 10b[1]. Consequently, the 3-hydroxyl group is situated on the peripheral carbon ring, directly opposing the nitrogen heteroatom. This specific orientation creates a highly polarized molecular axis, retaining the planar π -stacking necessary for target engagement while introducing a potent hydrogen bond donor and metal-chelating moiety[2].
Physicochemical Properties & Drug Design Causality
In drug development, a molecule's physical properties dictate its pharmacokinetic fate. 3-Phenanthridinol exhibits a highly favorable profile for oral bioavailability and membrane permeation. The presence of the 3-OH group not only increases aqueous solubility compared to the parent phenanthridine but also serves as an anchor for active-site coordination.
Below is a consolidated table of its core physicochemical properties, synthesized from commercial chemical registries and computed predictive models[3]:
| Property | Value | Causality / Significance in Drug Development |
| Chemical Formula | C13H9NO | Defines the core tricyclic aromatic structure with a single hydroxyl substitution. |
| Molecular Weight | 195.22 g/mol | Well within Lipinski's Rule of 5 (<500 Da), ensuring favorable oral bioavailability. |
| CAS Registry Number | 99585-74-7 | Unique identifier for commercial procurement and database indexing[3]. |
| Physical Appearance | Solid / Powder | Commercially available as a stable powder (99% purity) requiring dry, dark storage[3]. |
| Hydrogen Bond Donors | 1 (-OH) | Facilitates targeted interactions with kinase hinge regions or DNA phosphate backbones. |
| Hydrogen Bond Acceptors | 2 (-OH, =N-) | Enables heteropolar coordination with transition metal ions (e.g., Fe2+, Zn2+)[2]. |
| Topological Polar Surface Area | ~33.1 Ų | Excellent membrane permeability; capable of crossing the blood-brain barrier (BBB) if required. |
Biological Mechanism of Action
The therapeutic utility of 3-phenanthridinol is anchored in two primary mechanisms:
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Metal Ion Chelation: The combination of the nitrogen atom in the ring structure and the hydroxyl substituent allows 3-phenanthridinol to act as a potent heteropolar metal ion chelator[2]. It effectively sequesters essential "nutrient" metal ions (such as Fe2+, Cu2+, and Zn2+) from the inter-cellular medium. This mechanism is actively utilized in the treatment of tumors and parasitic infections, as it starves pleomorphic tumorigenic bacteria of the ferric ions required for their viability and biofilm maintenance[2].
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DNA Intercalation & Enzyme Inhibition: The planar polycyclic aromatic hydrocarbon (PAH) nature of the molecule allows it to intercalate between DNA base pairs, disrupting replication. Furthermore, the 3-OH group mimics the structural motifs required to inhibit Poly (ADP-ribose) polymerase (PARP), making it a valuable scaffold in oncology.
Dual mechanism of action of 3-phenanthridinol in antimicrobial and antitumor applications.
Chemical Synthesis: A Self-Validating Protocol
Direct hydroxylation of the phenanthridine core is electronically unfavorable due to the deactivating nature of the nitrogen atom. Therefore, the most robust synthetic route—originally pioneered by Bradsher et al.—utilizes a pre-functionalized methoxybiphenyl precursor, followed by cyclization and subsequent ether cleavage[4].
As an expert best practice, I have structured this methodology as a self-validating system . You must not proceed to the next step without confirming the analytical checkpoints, ensuring high yield and purity.
Step 1: Amination of 3-bromo-4-methoxybiphenyl
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Causality: The amination requires strongly basic conditions to proceed via an aryne intermediate, necessitating the use of sodium amide (NaNH2) in liquid ammonia[4].
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Procedure: Suspend 3-bromo-4-methoxybiphenyl in liquid ammonia at -33°C. Slowly add an excess of NaNH2. Stir the reaction mixture for 4 hours, then carefully quench with solid ammonium chloride before allowing the ammonia to evaporate. Extract the residue with diethyl ether.
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Validation Checkpoint: Perform TLC (Hexane:EtOAc 4:1). The starting material spot must completely disappear. LC-MS must confirm the mass of the intermediate, 2-amino-4-methoxybiphenyl.
Step 2: Acylation and Bischler-Napieralski-type Cyclization
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Causality: Cyclization of the amide intermediate is driven by phosphorus oxychloride (POCl3), which acts as both a dehydrating agent and an electrophilic activator, forcing the closure of the central nitrogen-containing ring[4].
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Procedure: Treat 2-amino-4-methoxybiphenyl with an acyl chloride (e.g., acetyl chloride) in dry dichloromethane to yield the corresponding amide. Isolate the amide, dissolve it in neat POCl3, and reflux for 12 hours. Remove excess POCl3 in vacuo and neutralize the residue with ice-cold aqueous NaOH to precipitate the 3-methoxy-6-alkylphenanthridine intermediate.
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Validation Checkpoint: 1 H-NMR must show the disappearance of the broad amine/amide protons and the appearance of a highly deshielded aromatic proton adjacent to the newly formed imine bond.
Step 3: Ether Cleavage (Demethylation)
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Causality: Standard demethylation using BBr3 can be overly harsh and lead to side reactions with the nitrogen heterocycle. Refluxing in a mixture of hydrobromic (HBr) and acetic acids provides a controlled, self-buffering environment to cleave the methoxy ether[4].
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Procedure: Suspend the 3-methoxyphenanthridine derivative in a 1:1 mixture of 48% aqueous HBr and glacial acetic acid. Reflux the solution at 120°C for 24 hours. Cool the mixture to room temperature, neutralize with sodium bicarbonate, and extract the precipitated 3-phenanthridinol with ethyl acetate.
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Validation Checkpoint: LC-MS must confirm a mass shift of -14 Da (loss of the methyl group). 1 H-NMR must confirm the disappearance of the methoxy singlet (~3.8 ppm) and the emergence of a broad, exchangeable phenolic -OH peak (~9.5 ppm).
Step-by-step synthesis workflow of 3-phenanthridinol via ether cleavage.
References
- Synthesis and Antimicrobial Activity of Some Alkyl 3-Phenanthridinols (The Journal of Organic Chemistry, 1957). Department of Science Service (DSS).
- Infrared Spectra of Protonated Phenanthridine (C13H9NH+) and Isomers of Monohydrogenated Phenanthridine Isolated in Solid Para-Hydrogen (The Journal of Physical Chemistry A). ACS Publications.
- 3-Phenanthridinol, CasNo.99585-74-7. LookChem.
- US20080039508A1 - Treatment Of Tumours. Google Patents.
